molecular formula C11H20ClN3O2 B1379241 3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1803606-52-1

3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

Cat. No.: B1379241
CAS No.: 1803606-52-1
M. Wt: 261.75 g/mol
InChI Key: PXOUSUCESQIECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminobutyl)-1,3-diazaspiro[44]nonane-2,4-dione hydrochloride is a synthetic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride typically involves multistep organic reactions. One common method includes the condensation of a suitable amine with a cyclic ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance production rates and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, each with unique properties .

Scientific Research Applications

3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s spiro structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride is unique due to its specific functional groups and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-(4-aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2.ClH/c12-7-3-4-8-14-9(15)11(13-10(14)16)5-1-2-6-11;/h1-8,12H2,(H,13,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOUSUCESQIECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803606-52-1
Record name 3-(4-aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 6
3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.